
O-Methyl chloroethanethioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Methyl chloroethanethioate is an organic compound characterized by the presence of a methyl group, a chloro group, and a thioester functional group
准备方法
Synthetic Routes and Reaction Conditions: O-Methyl chloroethanethioate can be synthesized through several methods. One common approach involves the reaction of ethanethiol with methyl chloroformate under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to scale up the production. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the purity and quality of the final product.
化学反应分析
Types of Reactions: O-Methyl chloroethanethioate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form alcohols or thiols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Major Products Formed:
- Substituted derivatives (e.g., amides, ethers, thioethers)
- Sulfoxides and sulfones
- Alcohols and thiols
科学研究应用
O-Methyl chloroethanethioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of O-Methyl chloroethanethioate involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group, allowing nucleophilic substitution reactions to occur. The thioester group can undergo oxidation or reduction, leading to the formation of various products. The compound’s reactivity is influenced by the electronic and steric effects of the substituents.
相似化合物的比较
Methyl chloroformate: Similar in structure but lacks the thioester group.
Ethyl chloroacetate: Contains an ester group instead of a thioester group.
Methyl thioacetate: Lacks the chloro group but contains a thioester group.
Uniqueness: O-Methyl chloroethanethioate is unique due to the presence of both a chloro group and a thioester group, which imparts distinct reactivity and chemical properties. This combination allows for a wide range of chemical transformations and applications in various fields.
属性
CAS 编号 |
89912-01-6 |
|---|---|
分子式 |
C3H5ClOS |
分子量 |
124.59 g/mol |
IUPAC 名称 |
O-methyl 2-chloroethanethioate |
InChI |
InChI=1S/C3H5ClOS/c1-5-3(6)2-4/h2H2,1H3 |
InChI 键 |
SYIBLTAWTVJARC-UHFFFAOYSA-N |
规范 SMILES |
COC(=S)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


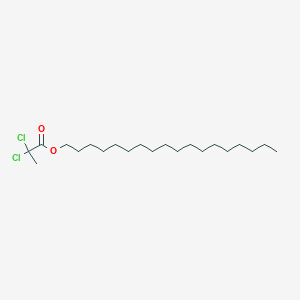
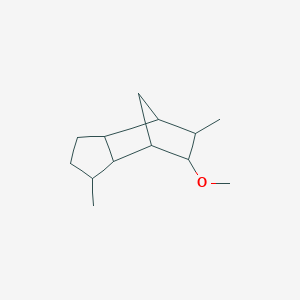

![2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile](/img/structure/B14390640.png)
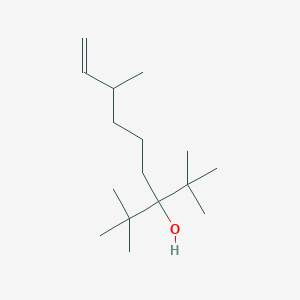
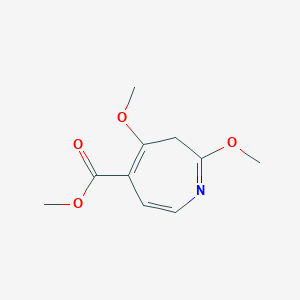
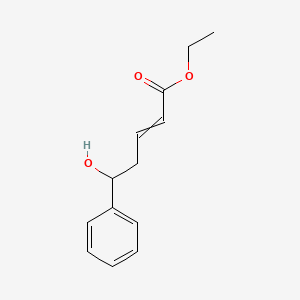
![4-[(5,9,13-Trimethyltetradecyl)oxy]phenol](/img/structure/B14390665.png)
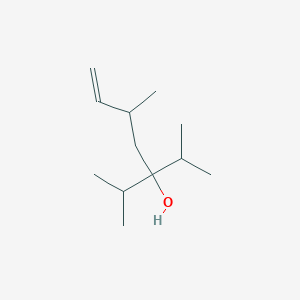

![1-{3-Chloro-2-[(trimethylsilyl)oxy]propyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B14390682.png)
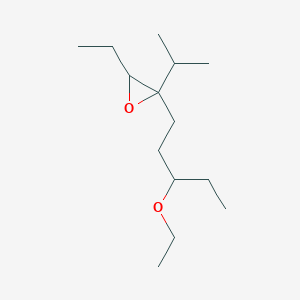
![(Bicyclo[2.2.1]heptan-2-ylidene)acetic acid](/img/structure/B14390693.png)

